molecular formula C8H12N4<br>C8H12N4<br>(CH3)2(CN)CN=NC(CN)(CH3)2 B3424327 2,2'-Azobis(2-methylpropionitrile) CAS No. 34241-39-9

2,2'-Azobis(2-methylpropionitrile)

Cat. No. B3424327
M. Wt: 164.21 g/mol
InChI Key: OZAIFHULBGXAKX-UHFFFAOYSA-N
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Patent
US04546174

Procedure details

Using the method and quantities of Example 2, but replacing the `Arquad 16-29` by the surfactants listed below (in the proportions of 1.6% wt/wt based on total 2-amino-2-methylpropanenitrile used) gave 2,2'-azobis(2-methylpropanenitrile) in the yields indicated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:6])([CH3:5])[C:3]#[N:4]>CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]>[N:1]([C:2]([CH3:6])([CH3:5])[C:3]#[N:4])=[N:1][C:2]([CH3:6])([CH3:5])[C:3]#[N:4] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C#N)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04546174

Procedure details

Using the method and quantities of Example 2, but replacing the `Arquad 16-29` by the surfactants listed below (in the proportions of 1.6% wt/wt based on total 2-amino-2-methylpropanenitrile used) gave 2,2'-azobis(2-methylpropanenitrile) in the yields indicated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:6])([CH3:5])[C:3]#[N:4]>CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]>[N:1]([C:2]([CH3:6])([CH3:5])[C:3]#[N:4])=[N:1][C:2]([CH3:6])([CH3:5])[C:3]#[N:4] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C#N)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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